molecular formula C25H39NO9Sn B128835 N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester CAS No. 143993-90-2

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester

Cat. No.: B128835
CAS No.: 143993-90-2
M. Wt: 616.3 g/mol
InChI Key: GPWPLVBDUFBJGS-FWELSTJRSA-N
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Description

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester (hereafter referred to as the tin precursor) is a critical intermediate in the synthesis of 6-[¹⁸F]fluoro-L-dopa, a radiopharmaceutical used in positron emission tomography (PET) for studying dopaminergic pathways in neurodegenerative disorders like Parkinson’s disease . This compound features:

  • Trimethylstannyl group at the 6-position of the phenyl ring, enabling regioselective radiofluorination.
  • t-Butoxycarbonyl (t-boc) groups at the 3- and 4-positions, which protect catechol hydroxyl groups during synthesis and simplify deprotection .
  • Ethyl ester and N-formyl moieties that stabilize the molecule during reactions.

Developed by Satyamurthy et al. (1995), this precursor reacts efficiently with electrophilic fluorinating agents (e.g., ¹⁸F-labeled F₂, CH₃COOF, or OF₂) to yield 6-[¹⁸F]fluoro-L-dopa with radiochemical purity >99% and enantiomeric purity >99% L-isomer . Its shelf stability and high reactivity make it superior to earlier precursors like silane- or mercury-based derivatives.

Properties

IUPAC Name

ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPLVBDUFBJGS-FWELSTJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO9Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for radiolabeled compounds used in positron emission tomography (PET). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic use.

The compound is synthesized through a multi-step process involving the protection of amino and hydroxyl groups, followed by the introduction of the trimethylstannyl group. The general synthesis pathway includes:

  • Formation of protected intermediates : Starting from L-phenylalanine, various protective groups are added to yield intermediates that can be further modified.
  • Introduction of the trimethylstannyl group : This step is crucial as it enhances the compound's reactivity and facilitates subsequent reactions, particularly in radiolabeling processes.
  • Final product formation : The final compound is obtained after careful deprotection and purification steps.

This synthetic route is significant as it allows for high yields of the desired compound, which can be utilized in further research and applications in medical imaging .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily related to its role as a precursor for radiolabeled compounds such as 6-[^18F]fluoro-L-DOPA. This radiolabeled form is critical in PET imaging for assessing dopamine metabolism in neurological disorders like Parkinson's disease.

Key Mechanisms:

  • Dopaminergic Activity : The compound's structure allows it to mimic L-DOPA, enabling its conversion into dopamine within the body. This property is particularly useful in studying conditions associated with dopamine deficiency.
  • Chemotactic Properties : Similar to other formylated peptides, this compound may exhibit chemotactic activity, influencing immune cell migration and activation .

Biological Studies and Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Study FocusFindings
Radiolabeling Efficiency Demonstrated high yields in synthesizing 6-[^18F]fluoro-L-DOPA with minimal side products .
Neuroimaging Applications Effective in PET scans for visualizing dopaminergic activity in patients with Parkinson's disease .
In Vitro Cytotoxicity Preliminary assessments indicate low cytotoxicity against various cell lines, suggesting safety for clinical applications .

Case Studies

  • Parkinson's Disease Imaging :
    • A clinical study utilized 6-[^18F]fluoro-L-DOPA derived from this compound to assess dopamine synthesis capacity in patients. Results indicated a correlation between imaging results and clinical symptoms of motor deficits.
  • Cancer Research :
    • In vitro studies assessed the compound's derivatives against cancer cell lines (e.g., Hep-G2). The findings suggested potential anti-proliferative effects that warrant further investigation into their mechanisms and therapeutic applications .

Scientific Research Applications

Key Applications

  • Precursor for Radiolabeled Compounds :
    • N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is primarily used as a precursor in the synthesis of 6-[^18F]fluoro-L-DOPA, a radiopharmaceutical employed in PET imaging. This compound is crucial for diagnosing neurological conditions such as Parkinson's disease by providing insights into dopamine metabolism in the brain .
  • Synthesis and Radiofluorination :
    • The compound undergoes various chemical transformations to facilitate the introduction of fluorine isotopes. The radiofluorination process involves reactions with different fluorinating agents such as F2F_2, acetyl hypofluorite, and OF2OF_2 to produce 6-[^18F]fluoro-L-DOPA with high yields and purity .
  • Research in Medicinal Chemistry :
    • Studies have shown that this compound can interact with various fluorinating agents, affecting its reactivity and stability during synthesis processes. This interaction is critical for optimizing yields and regioselectivity when producing radiolabeled compounds .

Case Studies

  • Application in Parkinson's Disease Diagnosis :
    • A study demonstrated the efficacy of 6-[^18F]fluoro-L-DOPA synthesized from this compound in imaging dopamine metabolism. The results indicated that patients with Parkinson's disease exhibited significantly reduced uptake of the radiotracer compared to healthy controls, highlighting its diagnostic utility.
  • Optimization of Synthesis Protocols :
    • Research focusing on the optimization of radiofluorination protocols using this compound has shown variations in yield based on the choice of fluorinating agent. Studies indicated that using acetyl hypofluorite resulted in higher yields compared to other agents, thereby enhancing the efficiency of synthesizing radiopharmaceuticals for clinical applications .

Chemical Reactions Analysis

Radiofluorination Reactions

The trimethylstannyl group undergoes rapid fluorodestannylation with ¹⁸F-labeled agents, enabling high-yield production of 6-[¹⁸F]fluoro-L-DOPA. Key findings from :

Fluorinating Agent Conditions Radiochemical Yield Regioselectivity
[¹⁸F]F₂Gas-phase reaction, 25°C, 5 min32–38%>99% 6-fluoro isomer
[¹⁸F]CH₃COOFAcetonitrile, RT, 3 min40–45%>99% 6-fluoro isomer
[¹⁸F]OF₂Gas-phase reaction, 25°C, 5 min35–42%>99% 6-fluoro isomer

Mechanistic Insight :

  • The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the trimethylstannyl group acts as a superior leaving group compared to iodine or mercury derivatives .

  • No competing fluorination at the 2- or 5-positions observed due to steric and electronic effects of the t-Boc-protected hydroxyl groups .

Deprotection and Purification

Post-fluorination, acid hydrolysis removes protecting groups to yield 6-[¹⁸F]fluoro-L-DOPA:

Step Reagents Conditions Outcome
Acid Hydrolysis 48% HBr, 110°C, 10 minComplete deprotection of t-Boc and formyl groupsCrude 6-[¹⁸F]fluoro-L-DOPA in >95% purity .
Neutralization NaOH (1M)pH adjustment to ~7Final product suitable for HPLC purification and clinical use .

Advantages Over Alternatives :

Stability and Handling

  • Thermal Stability : The tin precursor remains stable for >6 months when stored under inert gas at −20°C .

  • Reactivity : No detectable decomposition during fluorination, even with highly reactive OF₂ .

Comparative Analysis of Fluorination Methods

Data aggregated from :

Parameter [¹⁸F]F₂[¹⁸F]CH₃COOF[¹⁸F]OF₂
Ease of Handling Moderate (gas)High (solution)Moderate (gas)
Yield Consistency ±5%±3%±4%
Equipment Requirements Specialized gas linesStandard synthesis moduleSpecialized gas lines

Comparison with Similar Compounds

Structural and Functional Analogues

N-Trifluoroacetyl-5-acetoxy-2-trimethylstannyl-L-phenylalanine Ethyl Ester
  • Structure : Differs in the acetyloxy group at position 5 and trifluoroacetyl protection instead of t-boc groups.
  • Application : Precursor for synthesizing 6-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT), a dopamine analog for PET imaging .
  • Key Differences :
    • Lower regioselectivity compared to the tin precursor due to acetyloxy’s weaker electron-withdrawing effect.
    • Requires harsher deprotection conditions (e.g., HI instead of HBr for methoxy groups) .
Silane- and Mercury-Based Precursors
  • Silane Precursors :
    • Example: 6-Trimethylsilyl-L-dopa derivatives.
    • Drawbacks : Low radiochemical yields (~8%), air/moisture sensitivity, and complex synthesis .
  • Mercury Precursors :
    • Example: 6-Phenylmercury-L-dopa.
    • Drawbacks : Toxicity concerns, moderate yields (~11%), and slow fluorodemetalation kinetics .

Performance Metrics

Parameter Tin Precursor N-Trifluoroacetyl Derivative Silane Precursor Mercury Precursor
Radiochemical Yield 23% (with ¹⁸F-F₂/OF₂) ~10–15% ≤8% ≤11%
Stability Shelf-stable (crystalline) Moderate Air/moisture-sensitive Light-sensitive
Deprotection Conditions HBr (48%, 10 min) HI (55%, harsh) HI (55%) HI (55%)
Regioselectivity >99% 6-fluoro isomer ~70–80% 6-fluoro isomer ~50% 6-fluoro isomer ~60% 6-fluoro isomer
Reaction Time with ¹⁸F Agents 10–30 minutes >60 minutes >60 minutes >60 minutes

Advantages of the Tin Precursor

High Reactivity : Rapid fluorodestannylation with diverse agents (F₂, OF₂, CH₃COOF) due to the strong electron-withdrawing effect of t-boc groups .

Simplified Deprotection : t-boc groups are cleaved under mild conditions (HBr), unlike methoxy or acetoxy groups requiring HI .

Scalability : Enables large-scale production (>100 mCi) of 6-[¹⁸F]fluoro-L-dopa for clinical use .

Low Contaminants : Final product contains <15 ppb tin residues, meeting safety standards for human injection .

Limitations of Competing Compounds

  • Silane/Mercury Precursors : Poor yields, toxicity (Hg), and instability .
  • N-Trifluoroacetyl Derivatives : Suboptimal regioselectivity and complex synthesis .

Preparation Methods

Ethyl Ester Formation

L-DOPA undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride acts as both an acid catalyst and dehydrating agent, converting the carboxylic acid moiety to an ethyl ester. The reaction proceeds under reflux for 20 hours, yielding 3,4-dihydroxy-L-phenylalanine ethyl ester hydrochloride as a crude product.

Reaction Conditions :

  • Reagents : L-DOPA, ethanol, SOCl₂.

  • Temperature : Reflux (78°C).

  • Yield : >99% (crude).

Amino Group Protection (Boc Protection)

The ethyl ester intermediate is protected at the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N). This step ensures selectivity in subsequent reactions by preventing undesired side reactions at the amine site.

Reaction Conditions :

  • Reagents : Ethyl ester hydrochloride, Boc₂O, Et₃N.

  • Solvent : Ethanol.

  • Time : 2 hours at room temperature.

  • Yield : Quantitative.

Catechol Protection (Methylation and Boc Protection)

The catechol hydroxyl groups of L-DOPA are protected using methyl iodide (MeI) or Boc₂O. Methylation with MeI in basic conditions converts hydroxyls to methoxy groups, while Boc protection employs Boc₂O under similar conditions.

Example Protocol :

  • Methylation :

    • Reagents : Methyl iodide, potassium carbonate (K₂CO₃).

    • Solvent : Dimethylformamide (DMF).

    • Time : 48 hours at room temperature.

  • Boc Protection :

    • Reagents : Boc₂O, Et₃N.

    • Solvent : Dichloromethane (DCM).

    • Yield : 85–90%.

Iodination

A key halogenation step introduces iodine at the 6-position of the aromatic ring. This is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions.

Reaction Conditions :

  • Reagents : ICl or NIS, acetic acid.

  • Temperature : 0°C to room temperature.

  • Yield : 70–80%.

Formylation

The final step introduces the formyl group at the amine site using formic acid or acetic-formic anhydride. This step is performed under mild acidic conditions to avoid deprotection of Boc groups.

Reaction Conditions :

  • Reagents : Formic acid, acetic anhydride.

  • Solvent : DCM.

  • Time : 1–2 hours.

  • Yield : 80–85%.

Route B: Synthesis from L-m-Tyrosine

Ethyl Ester Formation

L-m-Tyrosine is esterified using thionyl chloride in methanol, analogous to Route A. The reaction proceeds at 0°C with subsequent reflux, yielding the ethyl ester hydrochloride.

Reaction Conditions :

  • Reagents : L-m-Tyrosine, SOCl₂, methanol.

  • Temperature : Reflux (64.7°C).

  • Yield : 100% (crude).

Dual Protection (Boc and Acetyl Groups)

The amine and hydroxyl groups are protected using Boc₂O and acetyl chloride, respectively. This step ensures orthogonal protection for selective deprotection in later stages.

Reaction Conditions :

  • Amine Protection : Boc₂O, Et₃N, DMF.

  • Hydroxyl Protection : Acetyl chloride, pyridine.

  • Yield : 70–75%.

Iodination and Stannylation

Similar to Route A, iodination at the 6-position is followed by Stille coupling with hexamethylditin. However, Route B employs bis(neopentyl glycolato)diboron as a co-reagent to enhance stannylation efficiency.

Key Variation :

  • Co-reagent : Bis(neopentyl glycolato)diboron.

  • Catalyst : Pd(dppf)Cl₂.

  • Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Parameter Route A (L-DOPA) Route B (L-m-Tyrosine)
Starting Material L-DOPAL-m-Tyrosine
Protection Strategy Boc for amine, methyl/Boc for hydroxylBoc for amine, acetyl for hydroxyl
Iodination Reagent IClNIS
Stannylation Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Overall Yield 40–50%35–45%

Route A offers higher yields due to optimized protection steps, while Route B provides flexibility in hydroxyl group manipulation. The choice of route depends on substrate availability and desired functionalization.

Critical Reaction Optimization

Palladium Catalyst Selection

The use of Pd(PPh₃)₄ in Route A minimizes side reactions during stannylation, whereas Pd(dppf)Cl₂ in Route B improves compatibility with boronate esters.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination and stannylation rates by stabilizing transition states. Non-polar solvents (e.g., dioxane) are preferred for Stille coupling to prevent catalyst deactivation.

Temperature Control

Exothermic reactions (e.g., iodination) require cooling to 0°C to prevent aryl ring degradation. Stannylation at 105°C ensures complete conversion without byproduct formation .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves three main steps: (1) Formylation of L-phenylalanine ethyl ester using formyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the N-formyl group . (2) Di-t-butoxycarbonyl (Boc) protection of the 3,4-hydroxyl groups using Boc anhydride in the presence of a catalyst like DMAP (dimethylaminopyridine) under inert conditions to prevent undesired side reactions . (3) Stannylation at the 6-position via palladium-catalyzed coupling (e.g., Stille reaction) with trimethyltin chloride, requiring strict control of moisture and oxygen to avoid tin-ligand dissociation . Purification typically employs flash chromatography (ethyl acetate/cyclohexane gradients) .

Q. How do the protective groups (formyl, di-t-Boc) influence the compound’s stability during peptide synthesis?

  • Methodological Answer : The formyl group protects the amine during solid-phase peptide synthesis (SPPS), resisting basic conditions but removable via hydrolysis with aqueous hydrazine. The di-t-Boc groups provide orthogonal protection for hydroxyl moieties, stable under acidic conditions (e.g., TFA cleavage) but labile in strong bases. Researchers must monitor deprotection kinetics using HPLC to avoid premature group removal, which can lead to side reactions or truncated peptides .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify formyl (δ ~8.0 ppm), Boc (δ ~1.4 ppm), and trimethylstannyl (δ ~0.1–0.3 ppm) groups. Sn satellites in 119Sn^{119}\text{Sn}-coupled spectra confirm stannylation .
  • Mass spectrometry (HRMS) : Expected [M+H]+^+ for C28_{28}H42_{42}NO8_{8}Sn+^+ requires exact mass calibration (±2 ppm tolerance).
  • FT-IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (Boc C-O) validate protective groups .

Advanced Research Questions

Q. How does the trimethylstannyl group enable applications in radiopharmaceutical synthesis?

  • Methodological Answer : The trimethylstannyl moiety serves as a precursor for fluorine-18 (18F^{18}\text{F}) labeling via electrophilic fluorination. In PET imaging, this compound can be reacted with 18F^{18}\text{F}F2_2 gas or 18F^{18}\text{F}electrophiles (e.g., Selectfluor) under anhydrous conditions. Key challenges include optimizing radiochemical yield (>70%) while minimizing tin byproducts, which require purification via semi-preparative HPLC .

Q. What strategies mitigate tin-ligand dissociation during storage or reactions?

  • Methodological Answer :
  • Storage : Use amber vials under argon at −20°C to prevent oxidation. Add stabilizers like EDTA (1 mM) to chelate free Sn4+^{4+}.
  • Reaction design : Conduct stannyl-mediated couplings in degassed solvents (e.g., THF or DMF) with Pd(PPh3_3)4_4 catalyst to suppress β-hydride elimination. Monitor Sn dissociation via ICP-MS during reaction optimization .

Q. How can researchers resolve contradictory data in Boc-deprotection kinetics under varying pH conditions?

  • Methodological Answer : Conflicting reports on Boc stability may arise from solvent polarity or temperature effects. A systematic study should:
  • Compare deprotection rates in TFA/DCM (v/v 1:99 to 10:90) using kinetic HPLC analysis.
  • Use 1H^{1}\text{H} NMR to track tert-butyl group disappearance (δ ~1.4 ppm).
  • Control for steric hindrance from the bulky trimethylstannyl group, which may delay acidolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester
Reactant of Route 2
Reactant of Route 2
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester

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